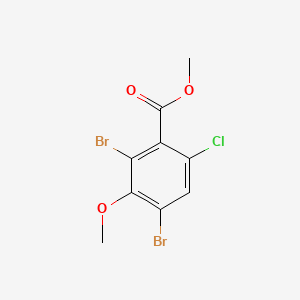
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dibromo-6-chloro-3-methoxybenzoate typically involves the bromination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Begin with methyl 3-methoxybenzoate.
Bromination: React the starting material with bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Chlorination: Introduce chlorine (Cl₂) to the brominated intermediate to add a chlorine atom at the 6 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) can facilitate ester hydrolysis.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the halogen atoms.
Oxidation: Products may include oxidized forms of the methoxy group, such as aldehydes or carboxylic acids.
Reduction: Products may include reduced forms of the ester group, such as alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl 2,4-dibromo-6-chloro-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets. The methoxy group may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dibromo-3-methoxybenzoate: Lacks the chlorine atom at the 6 position.
Methyl 2,4-dichloro-3-methoxybenzoate: Contains chlorine atoms instead of bromine atoms.
Methyl 2-bromo-6-chloro-3-methoxybenzoate: Contains only one bromine atom.
Uniqueness: Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the benzoate core. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7Br2ClO3 |
|---|---|
Molekulargewicht |
358.41 g/mol |
IUPAC-Name |
methyl 2,4-dibromo-6-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H7Br2ClO3/c1-14-8-4(10)3-5(12)6(7(8)11)9(13)15-2/h3H,1-2H3 |
InChI-Schlüssel |
CTCOFIDMKKJHGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1Br)C(=O)OC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
![N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)](/img/structure/B12456190.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)

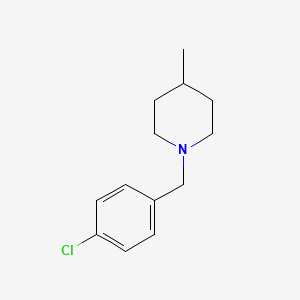
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
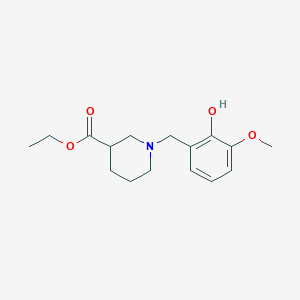
![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)
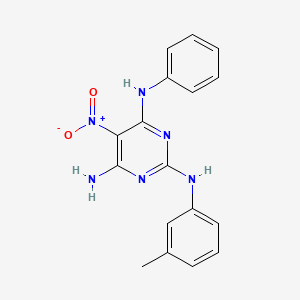
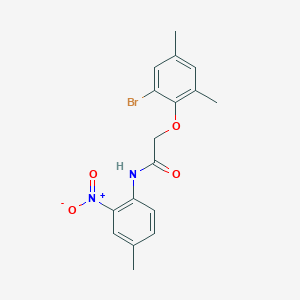

![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)
